NPBWR1 Antagonist Potency Comparison: CYM 50769 versus ML181
CYM 50769 demonstrates 2.25-fold higher potency for NPBWR1 antagonism compared to the structurally related analog ML181 (also known as CYM50557). Both compounds were evaluated under comparable NPW-induced GPR7 activation assay conditions [1].
| Evidence Dimension | Inhibition of NPW-induced NPBWR1 activation |
|---|---|
| Target Compound Data | IC50 = 0.12 μM (120 nM) |
| Comparator Or Baseline | ML181 (CYM50557): IC50 = 270 nM |
| Quantified Difference | 2.25-fold greater potency (120 nM vs 270 nM) |
| Conditions | NPW-induced GPR7 activation assay |
Why This Matters
Higher potency enables lower working concentrations in cell-based assays, reducing potential solvent toxicity and off-target effects at elevated compound concentrations.
- [1] Urbano, M., Guerrero, M., Schaeffer, M.-T., et al. SAR analysis of novel non-peptidic NPBWR1 (GPR7) antagonists. Bioorganic & Medicinal Chemistry Letters, 2012, 22(23), 7135-7141. View Source
